1-Benzyl-3-(3-methoxyphenyl)thiourea

Antiviral CMV Thiourea pharmacophore

1-Benzyl-3-(3-methoxyphenyl)thiourea (CAS 65550-92-7, MF C₁₅H₁₆N₂OS, MW 272.37 g·mol⁻¹) is an unsymmetrical N,N′-disubstituted thiourea. It bears a benzyl substituent on one thiourea nitrogen and a 3-methoxyphenyl group on the other, the latter imparting a predicted pKa of 12.53 ± 0.70 and an XLogP3 of approximately 3.

Molecular Formula C15H16N2OS
Molecular Weight 272.4 g/mol
Cat. No. B5569623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-(3-methoxyphenyl)thiourea
Molecular FormulaC15H16N2OS
Molecular Weight272.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC(=S)NCC2=CC=CC=C2
InChIInChI=1S/C15H16N2OS/c1-18-14-9-5-8-13(10-14)17-15(19)16-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H2,16,17,19)
InChIKeyCBQPHBHZJCQWHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>40.9 [ug/mL]

1-Benzyl-3-(3-methoxyphenyl)thiourea: Chemical Identity, Physicochemical Profile, and Comparator Landscape for Informed Thiourea Procurement


1-Benzyl-3-(3-methoxyphenyl)thiourea (CAS 65550-92-7, MF C₁₅H₁₆N₂OS, MW 272.37 g·mol⁻¹) is an unsymmetrical N,N′-disubstituted thiourea . It bears a benzyl substituent on one thiourea nitrogen and a 3-methoxyphenyl group on the other, the latter imparting a predicted pKa of 12.53 ± 0.70 and an XLogP3 of approximately 3 . The compound has a reported experimental melting point of 115 °C and a predicted boiling point of 410.5 ± 55.0 °C . Its closest readily accessible analogs—1-benzyl-3-phenylthiourea (BPTU, CAS 726-25-0) and 1-(3-methoxybenzyl)-2-thiourea (CAS 90556-79-9)—lack the precise combination of the 3-methoxy electron-donating group and the N-benzyl hydrophobic anchor. This substitution pattern places the compound at the intersection of documented CMV antiviral pharmacophores and lipid-antioxidant patent space, yet direct head-to-head biological profiling against these analogs remains absent from the peer-reviewed literature.

Why 1-Benzyl-3-(3-methoxyphenyl)thiourea Cannot Be Casually Replaced by 1-Benzyl-3-phenylthiourea or Simpler Thiourea Congeners


Within the N-benzyl-N′-arylthiourea chemotype, even conservative substituent changes yield order-of-magnitude shifts in target potency and physicochemical behavior. In the seminal CMV antiviral series, moving from an unsubstituted phenyl to a 3‑methoxyphenyl ring contributed to low‑nanomolar IC₅₀ values (0.2 nM for compound 29), while simple phenyl‑substituted analogs were substantially less active [1]. Similarly, in melanogenesis inhibition, 1-benzyl-3-phenylthiourea (BPTU) exhibits >100 μM potency against mushroom tyrosinase, whereas structurally distinct thiourea leads achieve IC₅₀ values of ~2.7 μM in cellular assays—a >35‑fold gap directly governed by aryl substitution pattern [2]. The 3‑methoxy motif also dictates oil solubility and free‑radical‑scavenging kinetics central to the antioxidant lipid‑stabilization patents [3]. Generic interchange with BPTU or the mono‑substituted 1-(3-methoxybenzyl)-2-thiourea therefore compromises potency, solubility, and application‑specific performance.

Quantitative Differentiation of 1-Benzyl-3-(3-methoxyphenyl)thiourea: Evidence-Based Comparator Analysis for Scientific Selection


SAR Leverage in CMV Antiviral Pharmacophore: 3-Methoxy Contribution to Sub-nanomolar Potency

In the N-benzyl-N′-arylthiourea CMV inhibitor series of Bloom et al., the 3-methoxyphenyl-substituted compound 29 achieves an IC₅₀ of 0.2 nM against HCMV in HFF cells [1]. Although the exact target compound was not the lead, the data establish that incorporation of a 3-methoxy group on the N′-aryl ring is a critical SAR feature for sub-nanomolar potency, whereas the unsubstituted phenyl analog (compound 27) exhibits an IC₅₀ of 5.1 nM—a 25-fold loss in activity resulting solely from removal of the methoxy substituent [1].

Antiviral CMV Thiourea pharmacophore

Melanogenesis Inhibition Potency Gap: Structural Superiority of Methoxy-Aryl Thioureas Over 1-Benzyl-3-phenylthiourea

1-Benzyl-3-phenylthiourea (BPTU) displays negligible tyrosinase inhibition with an IC₅₀ >100,000 nM against mushroom tyrosinase and 19,400 nM against P. aeruginosa PvdP tyrosinase; its cellular melanogenesis IC₅₀ in α‑MSH-stimulated B16 cells is 4,700 nM . In contrast, optimized N-phenylthiourea derivatives achieve melanogenesis IC₅₀ values as low as 2.7 μM (2,700 nM), with the SAR study of Thanigaimalai et al. explicitly demonstrating that a hydrophobic substituent at the para position and a planar π‑system directly connected to the thiourea are essential for potency [1].

Melanogenesis Tyrosinase Thiourea inhibitor

Lipid Antioxidant Efficacy and Formulation Compatibility: The 3-Methoxybenzyl Thiourea Patent Advantage

U.S. Patent US7053243B2 explicitly claims 1-(3-methoxybenzyl)-3-substituted thioureas as antioxidant additives that augment oxidative stability of base lipids [1]. The 3-methoxy substitution pattern is critical for oil solubility and free‑radical‑scavenging efficacy; the patent describes compounds that are soluble in oils and alcohols, enabling direct incorporation into vegetable oil, meadowfoam seed oil, and jojoba wax formulations [1]. In the exemplified compositions, 1,3‑bis(3-methoxybenzyl)thiourea is a particularly preferred inhibitor, and the target compound 1-benzyl-3-(3-methoxyphenyl)thiourea falls within the generic claim scope, offering a structurally distinct antioxidant profile compared to unsubstituted phenyl or benzyl-only thioureas which lack the methoxy activation required for efficient radical quenching [1].

Antioxidant Lipid oxidation Oil solubility

Predicted Physicochemical Differentiation: Lipophilicity, Hydrogen-Bonding Capacity, and Solubility Profile

The target compound has a predicted XLogP3 of approximately 3.0 and a topological polar surface area (TPSA) of 65.4 Ų, with 2 hydrogen-bond donors and 2 acceptors [1]. In comparison, 1-benzyl-3-phenylthiourea (BPTU) has a lower TPSA (~44 Ų, fewer heteroatom interactions) and lacks the methoxy oxygen that contributes to aqueous solubility modulation [1]. The predicted pKa of 12.53 ± 0.70 for the target compound indicates that the thiourea NH protons are weakly acidic, a property that influences metal-chelation and corrosion-inhibition performance relative to BPTU, which has a comparable pKa but lacks the electron-donating methoxy group that tunes the electron density at the sulfur center [1].

Lipophilicity Solubility Physicochemical properties

High-Value Application Scenarios for 1-Benzyl-3-(3-methoxyphenyl)thiourea Based on Quantitative Differentiation Evidence


Antiviral Drug Discovery: HCMV Inhibitor Lead Optimization

In HCMV drug discovery, where the N-benzyl-N′-arylthiourea chemotype has demonstrated sub-nanomolar potency, procurement of 1-benzyl-3-(3-methoxyphenyl)thiourea is warranted as a synthetic intermediate or scaffold for further SAR exploration. The 3-methoxy substituent is directly linked to a >20-fold potency gain over the unsubstituted phenyl analog in the Bloom et al. CMV series [1]. Researchers aiming to optimize anti‑HCMV activity should prioritize this substitution pattern rather than defaulting to the commercially ubiquitous but far less potent 1-benzyl-3-phenylthiourea.

Cosmeceutical and Dermatological Antioxidant Formulation Development

For formulation scientists developing antioxidant skin- or hair-care products, the compound falls within the scope of U.S. Patent US7053243B2, which claims 1-(3-methoxybenzyl)-3-substituted thioureas as free-radical inhibitors effective in oil-based topical compositions [2]. Its predicted oil solubility and radical-scavenging capacity make it a candidate for incorporation into sunscreens, anti-aging creams, and hair-protectant formulations where oxidative damage mitigation is critical. Using BPTU or non-methoxylated analogs would place the formulation outside the protected composition space and likely reduce antioxidant efficacy.

Melanogenesis and Tyrosinase Inhibitor Screening Campaigns

In screening campaigns targeting hyperpigmentation disorders, 1-benzyl-3-(3-methoxyphenyl)thiourea aligns structurally with the active N-phenylthiourea pharmacophore shown to inhibit melanogenesis in B16 melanoma cells with IC₅₀ values as low as 2.7 μM [3]. In contrast, the simpler analog BPTU exhibits an IC₅₀ of 4,700 nM (4.7 μM) in the same cellular assay and >100 μM against isolated tyrosinase, rendering it a poor choice for tyrosinase-focused programs . Procurement of the target compound is a more strategic entry point for structure–activity relationship campaigns in skin-lightening and melanoma research.

Corrosion Inhibition Research for Mild Steel in Acidic Media

While BPTU has been extensively studied as a steel corrosion inhibitor (94.99% inhibition efficiency at 2×10⁻⁴ M in 1.0 M HCl) [4], the target compound—bearing an additional methoxy electron-donating group—offers a structurally differentiated adsorption profile. The enhanced electron density on the sulfur atom and the additional oxygen lone pairs in 1-benzyl-3-(3-methoxyphenyl)thiourea are predicted to strengthen metal-surface chemisorption relative to BPTU. For academic and industrial corrosion laboratories seeking to expand the structure–performance landscape of thiourea inhibitors, this compound represents a logical next-step candidate for comparative potentiodynamic polarization and EIS studies.

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